![molecular formula C18H11BrN6O2S B2436779 2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide CAS No. 1251671-90-5](/img/structure/B2436779.png)
2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with structures similar to the one you provided, such as quinazolinones and quinazolines, are noteworthy in medicinal chemistry due to their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered as an important pharmacophore .
Molecular Structure Analysis
The molecular structure of these types of compounds often includes a heterocyclic ring containing nitrogen atoms . The specific structure of your compound would need to be determined through methods such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the molecule. Typically, these compounds can undergo reactions typical for aromatic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. Some general properties of similar compounds include high solubility in water and other polar solvents .
Applications De Recherche Scientifique
Structural and Chemical Studies
- Structural Analysis : The compound has been studied for its structural properties. Núñez Alonso et al. (2020) investigated the X-ray crystal structure of a related compound, highlighting the nonplanar molecular structure and the torsion in the adjacent pyridine ring due to the seven-membered diazepin-2-one moiety (Núñez Alonso et al., 2020).
- NMR Spectroscopy Studies : The compound's NMR spectroscopic properties, including 1H, 13C, 15N, and 19F NMR spectra, were examined, providing detailed insights into its chemical shifts and dynamic properties (Núñez Alonso et al., 2020).
Synthesis and Chemical Modification
- Regiospecific Synthesis : Efficient synthesis methods have been developed for related compounds, focusing on regiospecific preparation and the investigation of various substituents (El Bouakher et al., 2013).
- Derivative Synthesis : Studies have focused on synthesizing novel derivatives of related compounds, exploring different substituents and their effects on the compound's properties (Hargrave et al., 1991).
Potential Biological and Pharmacological Applications
- Investigation of CNS Activity : Certain derivatives have been synthesized to investigate their potential central nervous system (CNS) activity, though some studies reported no significant findings (Press et al., 1982).
- Antiproliferative Activity : Some studies have explored the antiproliferative activity of related compounds against human cancer cell lines, indicating potential applications in cancer research (Liszkiewicz, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN6O2S/c19-12-5-2-1-4-11(12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-6-3-7-28-15)22-25(14)10-20-24/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICMGIMOQPQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2436696.png)
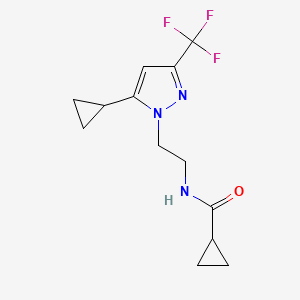
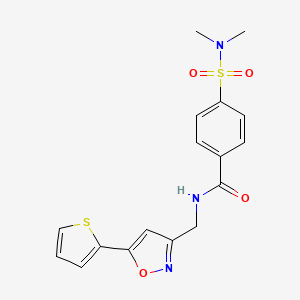
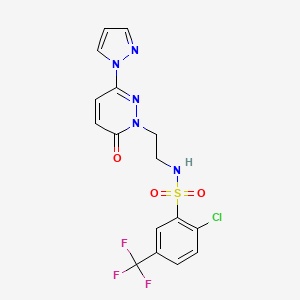
![2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2436701.png)
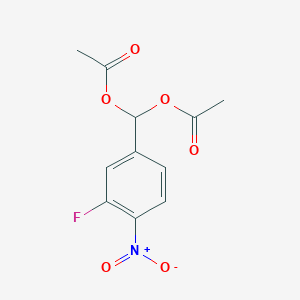
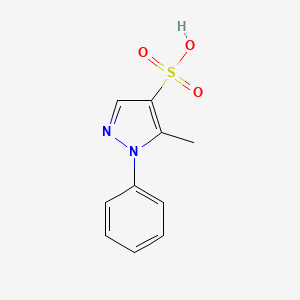
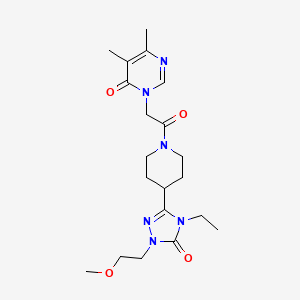

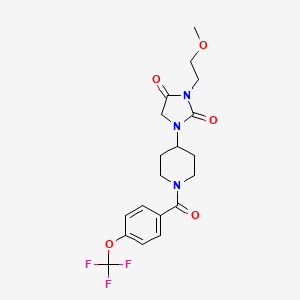
![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)
![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)
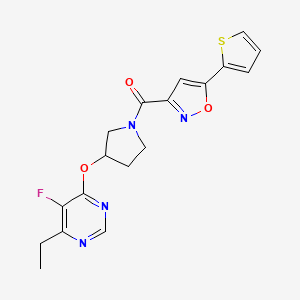
![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)